Home > Products > Screening Compounds P48661 > 8-((3-(1H-imidazol-1-yl)propyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione
8-((3-(1H-imidazol-1-yl)propyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione - 887868-42-0

8-((3-(1H-imidazol-1-yl)propyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-2492572
CAS Number: 887868-42-0
Molecular Formula: C21H25N7O3
Molecular Weight: 423.477
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

8-((3-(1H-imidazol-1-yl)propyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione belongs to the class of purine-2,6-dione derivatives. This class of compounds has garnered significant attention in scientific research due to their potential biological activities, particularly as protein kinase inhibitors. []

Mechanism of Action

While the provided literature doesn't directly address the mechanism of action of 8-((3-(1H-imidazol-1-yl)propyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione, research suggests that similar purine-2,6-dione derivatives can act as protein kinase CK2 inhibitors. [] Further research is needed to confirm if this specific compound exhibits similar inhibitory activity.

8-Bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This compound serves as a key starting material in the synthesis of various 1,8-disubstituted 3-methyl-3,7-dihydro-1H-purine-2,6-diones, including those unsubstituted in the N7 position []. It is utilized for introducing the thietanyl protecting group at the N7 position.
  • Compound Description: This compound is an intermediate formed during the synthesis of 1,8-disubstituted 3-methyl-3,7-dihydro-1H-purine-2,6-diones unsubstituted in the N7 position []. It results from the reaction of 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione with 2-chloromethylthiirane, introducing the thietane ring as a protecting group.

1-Benzyl-8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This compound is synthesized by alkylating 8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione with benzyl chloride []. It acts as a crucial precursor to various 8-substituted derivatives.

1-Benzyl-8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This compound is obtained by oxidizing 1-benzyl-8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione with hydrogen peroxide []. It is a key intermediate for introducing diverse amine substituents at the 8-position.

8-Amino-substituted 1-benzyl-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1Hpurine-2,6-diones

  • Compound Description: These compounds represent a series of derivatives synthesized by reacting 1-benzyl-8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione with various amines []. The diversity in amine substituents allows for exploring structure-activity relationships.

8-Substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones

  • Compound Description: These compounds are the final products obtained by removing the thietanyl protecting group from 8-amino-substituted 1-benzyl-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones using sodium isopropoxide []. They represent a novel class of 1,8-disubstituted 3-methyl-3,7-dihydro-1H-purine-2,6-diones unsubstituted at the N7 position.
  • Compound Description: Linagliptin is a marketed drug used for treating type 2 diabetes [, ]. It functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor [].

7-But-2-ynyl-8-(3S-hydroxy-piperidin-1-yl)-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (CD1790)

  • Compound Description: CD1790 is a major metabolite of linagliptin in humans []. It is formed through a two-step metabolic pathway involving CYP3A4 and Aldo-keto reductases.

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

  • Compound Description: This compound, alongside its 8-alkylamino substituted derivatives, has been investigated for cardiovascular activity, demonstrating strong prophylactic antiarrhythmic activity [].
  • Compound Description: This compound has been identified as a potent protein kinase CK2 inhibitor through molecular docking and biochemical studies [].

3-Methyl-8-(Piperazin-1-yl)-7-(Thietan-3-yl)-1-Ethyl-1H-Purine-2,6(3H,7H)-Dione Hydrochloride

  • Compound Description: This compound is being investigated for its potential as a new antiaggregant substance, particularly exploring its biopharmaceutical properties for an injectable dosage form [].

3-Methyl-7-(1,1-Dioxothietan-3-YL)-8-Cyclohexylamino-1-Ethyl-1H-Purine-2,6(3H,7H)-Dione

  • Compound Description: This compound has been synthesized and evaluated for its antidepressant properties [].

1-Alkyl-8-amino-3-methyl-3,7-dihydro-1H-purine-2,6-diones

  • Compound Description: This class of compounds represents a group of derivatives where variations occur at the 1- and 8- positions with alkyl and amino substituents, respectively [].

Properties

CAS Number

887868-42-0

Product Name

8-((3-(1H-imidazol-1-yl)propyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione

IUPAC Name

8-(3-imidazol-1-ylpropylamino)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione

Molecular Formula

C21H25N7O3

Molecular Weight

423.477

InChI

InChI=1S/C21H25N7O3/c1-26-18-17(19(29)25-21(26)30)28(12-6-14-31-16-7-3-2-4-8-16)20(24-18)23-9-5-11-27-13-10-22-15-27/h2-4,7-8,10,13,15H,5-6,9,11-12,14H2,1H3,(H,23,24)(H,25,29,30)

InChI Key

VWHUFPLDWPPLLS-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCN3C=CN=C3)CCCOC4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.